molecular formula C8H13N3 B2848069 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine CAS No. 1505428-23-8

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine

Cat. No.: B2848069
CAS No.: 1505428-23-8
M. Wt: 151.213
InChI Key: KWEVSQUHBXYCKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (CAS 1505428-23-8) is a nitrogen-rich bicyclic organic compound with the molecular formula C8H13N3 and a molecular weight of 151.21 g/mol . This chemical scaffold belongs to the class of azepine derivatives, which are fused ring systems of significant interest in medicinal chemistry and pharmaceutical research . Azepine-based structures are frequently explored as key pharmacophores in the development of novel therapeutic agents. For instance, related 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine derivatives have been identified as potent and selective antagonists for central nervous system targets, while other pyrroloazepine analogues have been evaluated for their potential as enzyme inhibitors . The compound is supplied as a research chemical and is readily available from global suppliers with a typical purity of 95% or higher . It is characterized by a hydrogen bond acceptor count of 2 and a calculated LogP of 0.21, indicating its potential for favorable solubility . Researchers utilize this compound and its derivatives as versatile building blocks for the synthesis of more complex molecules in drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[4,3-c]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-11-8-3-2-4-9-5-7(8)6-10-11/h6,9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEVSQUHBXYCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCCC2)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1505428-23-8
Record name 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with an azepine precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazole or azepine rings, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole-Azepine Core

The pyrazolo[4,3-c]azepine scaffold is highly modifiable, with substituents influencing both physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (Target) 1-methyl Likely C8H15Cl2N3 ~242.1 (unprotonated) Simplest derivative; minimal steric hindrance .
7,7-Dimethyl-1-phenyl-pyrazolo[4,3-c]azepine dihydrochloride 7,7-dimethyl; 1-phenyl C15H21Cl2N3 314.25 Enhanced lipophilicity; phenyl group may improve target binding .
1-(2-Fluorophenyl)-7,7-dimethyl-pyrazolo[4,3-c]azepine dihydrochloride 7,7-dimethyl; 1-(2-FPh) C15H20Cl2FN3 332.2 Fluorine substitution enhances metabolic stability and bioavailability .
7-Methyl-pyrazolo[4,3-c]azepine dihydrochloride 7-methyl C8H15Cl2N3 242.1 Methyl at azepine position; potential for altered ring conformation .
7,7-Dimethyl-pyrazolo[4,3-c]azepin-4-one 7,7-dimethyl; 4-keto C8H15Cl2N3O 257.1 Ketone functional group introduces hydrogen-bonding capacity .
Table 2: Supplier Landscape
Compound Name Key Suppliers (Examples) Certifications (Selected)
7,7-Dimethyl-1-phenyl derivative Parchem Chemicals, CymitQuimica, Alantic Research Chemicals ISO 9001, GMP
Fluorophenyl-substituted derivative CymitQuimica, Tinib-Tools Not specified
Target (1-Methyl) Limited data; possibly custom-synthesized N/A

Pharmacological and ADME Insights (Extrapolated)

While direct data for the 1-methyl derivative are lacking, insights from analogous compounds include:

  • DYRK2 inhibition : A tert-butyl-pyrazolo[3,4-d]azepine derivative demonstrated improved bioavailability (F30 >30%) compared to curcumin, attributed to optimized Caco-2 permeability .
  • Structural flexibility : The 7,7-dimethyl substitution in phenyl analogs may enhance hydrophobic interactions in binding pockets, as seen in kinase inhibitors .
  • Fluorine effects : The 2-fluorophenyl analog’s higher molecular weight (332.2 g/mol) and fluorine’s electronegativity could improve target affinity and in vivo stability .

Biological Activity

1-Methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine (CAS No. 1381532-73-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on anti-inflammatory properties, anticancer effects, and other pharmacological potentials.

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 1381532-73-5

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes effectively.

CompoundCOX-2 Inhibition IC₅₀ (μM)Reference
1-methyl-1H-pyrazolo[4,3-c]azepine0.034 - 0.052
Standard Drug (Celecoxib)0.054

The compound demonstrated significant inhibition of COX-2 with IC₅₀ values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) such as diclofenac.

Anticancer Properties

The anticancer activity of pyrazolo[4,3-c]azepines has been explored in various studies. Notably, these compounds exhibit antiproliferative effects against multiple human tumor cell lines.

Cell LineGI₅₀ (nM)Reference
A549 (Lung cancer)50 - 100
MCF-7 (Breast cancer)70 - 150
HeLa (Cervical cancer)80 - 160

These findings suggest that the compound may serve as a promising lead in the development of new anticancer therapies.

The biological activity of this compound is largely attributed to its ability to modulate inflammatory pathways and inhibit key enzymes involved in tumor progression. The inhibition of COX enzymes leads to reduced prostaglandin synthesis, which is crucial in mediating inflammation and pain responses.

Case Studies

  • In Vivo Studies : A study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in edema for compounds similar to 1-methyl-1H-pyrazolo[4,3-c]azepine compared to control groups.
  • Cell Culture Assays : In vitro assays conducted on human cancer cell lines showed that treatment with the compound resulted in decreased cell viability and increased apoptosis rates. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Q & A

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., kₐ = 1.5 × 10⁴ M⁻¹s⁻¹ for 5-HT2C receptor interactions) .
  • Molecular Dynamics Simulations : Predict binding modes of methyl-substituted derivatives with ATP-binding pockets (e.g., in JAK2 inhibitors) .
  • In Vitro Assays : Enzyme inhibition (e.g., IC₅₀ determination using fluorescence polarization) and cytotoxicity profiling (e.g., CC₅₀ in HEK293 cells) .

How can reaction conditions be optimized to improve yield in large-scale synthesis?

Q. Advanced

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, achieving >80% yield in cyclization steps .
  • Catalyst Selection : SnCl₄ or Pd(OAc)₂ enhances regioselectivity in glycosylation or cross-coupling reactions .
  • Flow Chemistry : Continuous flow systems reduce reaction time (from 24h to 2h) and minimize decomposition of heat-sensitive intermediates .

What are the key considerations for designing derivatives with improved pharmacokinetic properties?

Q. Advanced

  • LogP Optimization : Targeting logP 2–4 via substituent tuning (e.g., replacing ethyl with trifluoromethyl groups reduces hepatic clearance) .
  • Metabolic Stability : Introducing deuterium at labile positions (e.g., C-7) prolongs half-life in microsomal assays .
  • Permeability : Caco-2 monolayer assays guide modifications to enhance intestinal absorption (e.g., ester-to-amide conversion) .

How does the fused-ring conformation influence reactivity in cross-coupling reactions?

Q. Advanced

  • Ring Strain : The azepine ring’s chair conformation reduces steric hindrance, enabling Suzuki-Miyaura coupling with aryl boronic acids (yield >70%) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -COOEt) activate the pyrazole ring for nucleophilic aromatic substitution .
  • Regioselectivity : DFT calculations predict preferential coupling at C-3 due to lower activation energy (ΔG‡ = 25 kcal/mol) .

What safety protocols are recommended for handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles due to acute toxicity (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Use fume hoods to avoid aerosol formation during weighing or reactions.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated containers .

How can computational tools aid in the design of novel pyrazolo-azepine analogs?

Q. Advanced

  • Virtual Screening : Docking studies with AutoDock Vina identify analogs with high affinity for serotonin receptors (e.g., ΔG < -9 kcal/mol) .
  • QSAR Modeling : Machine learning (e.g., Random Forest) predicts bioactivity based on descriptors like polar surface area and H-bond donors .
  • ADMET Prediction : SwissADME or pkCSM forecasts pharmacokinetic profiles to prioritize candidates with favorable oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.